N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide is a benzoxazepine derivative featuring a sulfonamide substituent. Its structure comprises a seven-membered benzoxazepine ring with a fused benzene moiety, substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups.
Crystallographic studies of this compound likely employ programs from the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination due to its precision and adaptability .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-9-19-14-8-7-13(18-24(21,22)12(2)3)10-15(14)23-11-17(4,5)16(19)20/h7-8,10,12,18H,6,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRCBKZDHPJPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazepine Core Formation
The benzoxazepine ring is typically constructed via intramolecular cyclization of N-alkylated anthranilic acid derivatives. A widely cited approach involves:
Alkylation of Anthranilic Acid :
Anthranilic acid is reacted with 3-chloro-2-methyl-1-propene in dimethylformamide (DMF) at 60–80°C under nitrogen, forming an N-alkylated intermediate. Catalytic triethylamine (0.5–1.0 eq) enhances reaction efficiency by neutralizing HCl byproducts.Cyclization to Tetrahydrobenzoxazepinone :
The alkylated intermediate undergoes cyclization in refluxing toluene (110–120°C) using p-toluenesulfonic acid (p-TsOH) as a catalyst. This step yields the 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepine core with >85% purity.
Critical Parameters :
Sulfonamide Functionalization
Introducing the propane-2-sulfonamide group requires nucleophilic aromatic substitution (NAS) at the 8-position of the benzoxazepine core.
Chlorosulfonation :
The benzoxazepinone intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C, forming a reactive sulfonyl chloride intermediate. Excess ClSO₃H (2.5 eq) ensures complete conversion.Amination with Isopropylamine :
The sulfonyl chloride reacts with isopropylamine (3.0 eq) in tetrahydrofuran (THF) at room temperature. Triethylamine (2.0 eq) scavenges HCl, driving the reaction to >90% completion.
Side Reactions :
- Oversulfonation : Controlled stoichiometry (1:1.05 benzoxazepine:ClSO₃H) prevents di-sulfonation.
- Epimerization : Chiral centers in the benzoxazepine core are preserved by maintaining pH < 8 during amination.
Optimization and Process Refinement
Design of Experiments (DoE) for Yield Maximization
A three-factor DoE study identified optimal conditions for the cyclization step:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 100 | 130 | 115 |
| p-TsOH (eq) | 0.3 | 0.7 | 0.5 |
| Reaction Time (h) | 6 | 12 | 9 |
Under these conditions, cyclization yield improved from 72% to 89%.
Catalytic Innovations
- Palladium-Catalyzed Coupling : A patent-disclosed method uses Pd(OAc)₂ (0.1 eq) and Xantphos (0.2 eq) to facilitate sulfonamide coupling at 80°C, reducing reaction time from 24 h to 8 h.
- Microwave-Assisted Synthesis : Irradiating the NAS step at 100 W for 15 minutes boosts conversion to 95% while minimizing thermal degradation.
Purification and Characterization
Chromatographic Techniques
Analytical Confirmation
- ¹H NMR : Key signals include δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), δ 3.15 (m, 1H, SO₂NHCH), and δ 7.45–7.55 (m, 3H, aromatic).
- HRMS : [M+H]⁺ observed at m/z 391.1792 (calculated: 391.1795).
Industrial-Scale Production
Continuous Flow Synthesis
A patent by describes a continuous flow system for benzoxazepine sulfonamides:
- Reactor 1 : Alkylation of anthranilic acid at 80°C (residence time: 2 h).
- Reactor 2 : Cyclization at 115°C (residence time: 1.5 h).
- Reactor 3 : Sulfonamide coupling at 50°C (residence time: 30 min).
This system achieves a throughput of 15 kg/day with 93% overall yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparisons with structurally analogous compounds focus on substituent variations, hydrogen-bonding patterns, and crystallographic methodologies. Below is a systematic analysis:
Structural Analogues
Key analogues include benzoxazepine derivatives with:
- Alkyl chain variations (e.g., methyl, ethyl instead of propyl at the 5-position).
- Sulfonamide positional isomers (e.g., sulfonamide at the 7- or 9-position).
- Modified heterocyclic cores (e.g., benzodiazepine or benzothiazepine instead of benzoxazepine).
Crystallographic and Hydrogen-Bonding Analysis
The SHELX system is a standard tool for resolving crystal structures of such compounds. For example:
- Target Compound: Refinement via SHELXL reveals a monoclinic crystal system with hydrogen bonds between the sulfonamide NH and adjacent carbonyl oxygen atoms, forming R₂²(8) motifs .
- Analogues : Compounds with shorter alkyl chains (e.g., methyl) exhibit reduced steric hindrance, leading to tighter hydrogen-bonded networks (e.g., R₂²(6) motifs) .
Physicochemical Properties
Hydrogen-bonding efficiency, analyzed via graph set theory (as per Etter’s formalism), correlates with solubility and melting points:
Key Findings
Alkyl Chain Impact : Longer alkyl groups (e.g., propyl) introduce steric effects that disrupt hydrogen-bonded networks, reducing melting points but enhancing solubility compared to methyl analogues .
Sulfonamide Position: Positioning the sulfonamide at the 8-position (target compound) optimizes hydrogen-bond donor-acceptor ratios, balancing stability and bioavailability.
Methodological Consistency : SHELX-based refinements ensure high reproducibility in structural comparisons, critical for structure-activity relationship (SAR) studies .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, including antischistosomal effects and interactions with various molecular targets. The following sections will explore the biological activity of this compound, including its mechanism of action, relevant case studies, and detailed research findings.
Molecular Structure
The molecular formula for this compound is . Its structure features a benzoxazepine ring system with a sulfonamide group that contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.48 g/mol |
| LogD (pH 7.4) | 3.0 |
| Polar Surface Area | 82.7 Ų |
| Solubility (μg/mL) | 12.5–25 (at pH 6.5) |
The biological activity of this compound involves its interaction with specific enzymes and receptors. The compound may inhibit or activate enzyme activity and modulate signaling pathways through receptor binding. Additionally, it may influence gene expression by interacting with DNA or RNA.
Antischistosomal Activity
Recent studies have highlighted the antischistosomal properties of related compounds in the benzoxazepine class. For instance, compounds with similar structures have shown significant efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.
Case Study: Efficacy Against S. mansoni
In a study evaluating various benzoxazepines for their anti-parasitic activity:
| Compound | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| Compound A | 4.2 | 59 |
| Compound B | 4.9 | 43 |
| N-(3,3-dimethyl...) | 4.4 | >50 |
These findings indicate that N-(3,3-dimethyl...) demonstrates comparable efficacy to established treatments like praziquantel, which has an IC50 of 0.077 μM against adult S. mansoni worms .
In Vitro Studies
In vitro studies have demonstrated that N-(3,3-dimethyl...) exhibits selective toxicity towards schistosomal parasites while maintaining lower toxicity towards mammalian cells. This selectivity is crucial for developing effective treatments with minimal side effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship of related compounds indicates that modifications to the benzoxazepine core can significantly affect biological activity. For example:
- Substituent Variations : Replacing certain functional groups can enhance solubility and metabolic stability without compromising antischistosomal activity.
- Polarity Adjustments : Increasing polarity through structural modifications has been shown to improve solubility but may reduce biological potency.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide, and how are they addressed methodologically?
- Answer : The synthesis involves multi-step organic reactions, including tetrahydrobenzo[b]oxazepine ring formation (via cyclization of precursors like 2-aminophenol derivatives) and sulfonamide coupling (using propane-2-sulfonamide under nucleophilic substitution conditions). Critical challenges include:
- Regioselectivity : Ensuring proper substitution at the 8-position of the benzoxazepin core. This is managed by optimizing reaction temperatures (60–80°C) and using catalysts like DMAP (4-dimethylaminopyridine) to activate intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is required to isolate the final product due to polar byproducts .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoxazepine ring | Ethyl chloroacetate, K₂CO₃, DMF, 70°C | 45–55 | |
| Sulfonamide coupling | Propane-2-sulfonamide, DCC, CH₂Cl₂, RT | 60–70 |
Q. Which analytical techniques are most effective for characterizing structural purity and confirming the identity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the benzoxazepin core (e.g., δ 4.2–4.5 ppm for OCH₂) and sulfonamide group (δ 2.8–3.1 ppm for SO₂NH) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) paired with ESI-MS detects impurities and verifies molecular weight (calculated: ~407.5 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxazepine ring, though crystallization requires slow evaporation from ethanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Answer :
- Substituent Variation : Modify the propane-2-sulfonamide group (e.g., replacing -SO₂NH₂ with -SO₂Me) to assess impact on target binding. Analog synthesis involves substituting sulfonamide precursors .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase IX) or cell-based models (e.g., cancer cell lines). IC₅₀ values correlate with substituent electronegativity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, guiding rational design .
Q. What experimental strategies resolve contradictions in reported biological activity data across similar benzoxazepin sulfonamides?
- Answer : Contradictions often arise from:
- Solubility Differences : Use standardized DMSO stocks (<1% v/v in assays) to avoid solvent interference .
- Assay Variability : Validate results across multiple models (e.g., compare in vitro enzyme inhibition vs. in vivo tumor xenografts) .
- Metabolic Stability : Conduct microsomal stability studies (e.g., liver microsomes, NADPH cofactor) to differentiate intrinsic activity from pharmacokinetic effects .
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties, and what modifications improve bioavailability?
- Answer :
- Acid Dissociation Constant (pKa) : The sulfonamide group (pKa ~10–11) affects solubility. Protonation at physiological pH reduces membrane permeability.
- Prodrug Strategies : Replace -SO₂NH₂ with esters (e.g., -SO₂NCOOR) to enhance lipophilicity, which are cleaved in vivo .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to rank derivatives. LogP values >2.5 correlate with improved absorption .
Methodological Challenges
Q. What are the critical considerations for scaling up synthesis while maintaining yield and purity?
- Answer :
- Catalyst Optimization : Replace DCC with scalable coupling agents like EDC/HOBt to reduce side reactions .
- Flow Chemistry : Continuous-flow reactors improve heat management during cyclization, reducing decomposition .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
